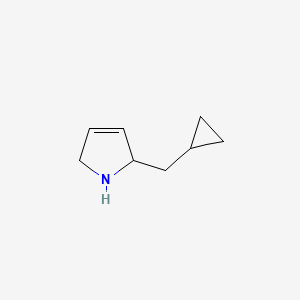
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biochemical properties, mechanisms of action, and research findings surrounding this compound, providing a comprehensive overview of its biological activity.
This compound is characterized by its unique structure which includes a cyclopropylmethyl group attached to a pyrrole ring. This structural feature is significant as it influences the compound's interaction with biological targets.
Pharmacological Activities
Research indicates that derivatives of 2,5-dihydro-1H-pyrrole compounds exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that piperidine derivatives, including this compound, can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways such as those mediated by Polo-like kinase 1 (Plk1) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several pathogens, demonstrating significant inhibitory activity .
- Anti-inflammatory Effects : It has been noted that compounds similar to this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes. For instance, its interaction with kinases can modulate cell proliferation and survival pathways .
- Receptor Binding : It has been suggested that this compound can act on various receptors, potentially influencing neurotransmission and cellular signaling .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines (e.g., HeLa and L363) by inducing apoptotic pathways. The effectiveness was found to be dose-dependent, highlighting the importance of dosage in therapeutic applications .
- Antimicrobial Activity : In vitro assays indicated that this compound exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy compared to standard antimicrobial agents .
- Inflammation Models : Experimental models of inflammation showed that this compound reduced markers of inflammation significantly. Its mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGLMCDTLZJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2C=CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














